molecular formula C21H18N2O9 B3408724 methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884215-06-9

methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B3408724
CAS No.: 884215-06-9
M. Wt: 442.4 g/mol
InChI Key: OHHBRSKTVJHLSI-UHFFFAOYSA-N
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Description

Methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C21H18N2O9 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O9/c1-29-14(26)8-23-12-6-4-3-5-11(12)21(20(23)28)15(19(27)30-2)18(22)32-16-13(25)7-10(9-24)31-17(16)21/h3-7,24H,8-9,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBRSKTVJHLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C21H18N2O9C_{21}H_{18}N_{2}O_{9} and a molecular weight of 442.4 g/mol. Its structure features a spiro-pyrano-pyran system that is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coli125
Pseudomonas aeruginosa150
Bacillus subtilis75

These results indicate that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. In vitro studies using various cancer cell lines demonstrated that:

  • The compound showed selective cytotoxicity against certain cancer cells with IC50 values ranging from 10 to 30 µM.
  • It was less toxic to normal human cells, suggesting a favorable therapeutic index.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with bacterial DNA replication processes.
  • Cell Membrane Disruption : It has been shown to disrupt the integrity of bacterial cell membranes.
  • Apoptosis Induction in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

  • Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against drug-resistant strains of Staphylococcus aureus showed a significant reduction in bacterial load in treated groups compared to controls.
  • Cancer Treatment Research : In preclinical trials involving human cancer cell lines, the compound demonstrated promising results in reducing tumor growth rates by inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Reactant of Route 2
methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.